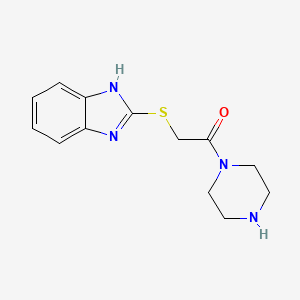
2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone, also known as BIPET, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BIPET is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. It is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone acts as a reversible inhibitor of MAO-B by binding to the enzyme's active site. MAO-B is responsible for the breakdown of dopamine and serotonin, and its inhibition by 2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone leads to increased levels of these neurotransmitters in the brain. This, in turn, leads to the observed anticonvulsant and neuroprotective effects of 2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone.
Biochemical and physiological effects:
2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of MAO-B, 2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in the brain. BDNF is a protein that plays a critical role in the growth and survival of neurons. 2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone has also been shown to decrease the levels of pro-inflammatory cytokines in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone in lab experiments is its high potency as an inhibitor of MAO-B. This allows for lower concentrations of the compound to be used, reducing the risk of non-specific effects. However, one limitation of using 2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone. One area of interest is its potential use as a radiotracer in PET imaging studies. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone and its potential therapeutic applications.
Méthodes De Synthèse
2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone can be synthesized using various methods, including the reaction of 2-mercaptobenzimidazole with 1-chloroethylpiperazine in the presence of a base, such as potassium carbonate. Another method involves the reaction of 2-mercaptobenzimidazole with 1-bromoethylpiperazine in the presence of a palladium catalyst. The yield of 2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone using these methods ranges from 60% to 80%.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone has been extensively studied for its potential applications in scientific research. It has been shown to act as a potent inhibitor of the enzyme monoamine oxidase-B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. 2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone has also been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and Parkinson's disease. Additionally, 2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone has been investigated for its potential use as a radiotracer in positron emission tomography (PET) imaging studies.
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-piperazin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c18-12(17-7-5-14-6-8-17)9-19-13-15-10-3-1-2-4-11(10)16-13/h1-4,14H,5-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUSICLCTXQCFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CSC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

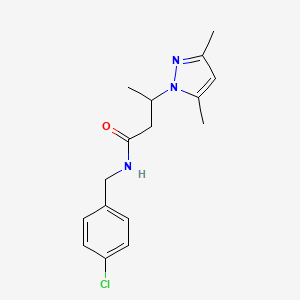
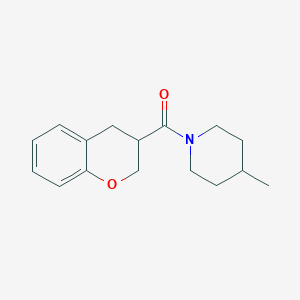
![N-(2-methoxy-5-methylphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451877.png)
![N-[2-(methoxycarbonyl)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B7451890.png)
![N-[(4-fluorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7451917.png)

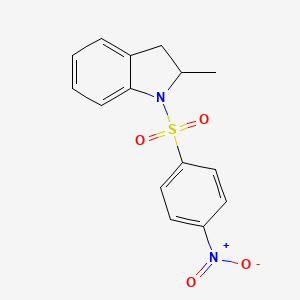
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451927.png)
![5-keto-3,7-dimethyl-N-[3-(trifluoromethyl)phenyl]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451932.png)
![1-(2,5-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7451938.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7451943.png)
![N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B7451946.png)
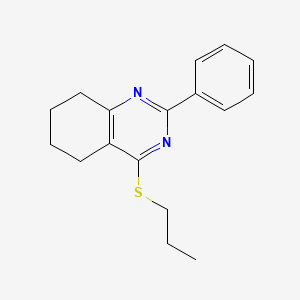
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451950.png)